molecular formula C10H14ClNO B3022527 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1073968-65-6

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B3022527
CAS RN: 1073968-65-6
M. Wt: 199.68
InChI Key: ZYPZRSQXPBLALH-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1073968-65-6 . It has a molecular weight of 199.68 and its linear formula is C10H14ClNO . It is a solid substance and is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .


Physical And Chemical Properties Analysis

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Pharmaceutical Research and Development

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic benefits .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to create complex molecules that are essential in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming different chemical bonds makes it valuable for synthetic chemists .

Chemical Reagents

In chemical laboratories, 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is used as a reagent for various chemical reactions. It can participate in reactions such as alkylation, acylation, and cyclization, which are fundamental in the synthesis of more complex chemical entities .

Neuropharmacology

Research in neuropharmacology has explored the potential of this compound in modulating neurotransmitter systems. Its derivatives have been studied for their effects on the central nervous system, which could lead to the development of new treatments for neurological disorders .

Antitumor Research

Studies have shown that derivatives of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride exhibit antitumor activity. These compounds are being investigated for their ability to inhibit the growth of cancer cells, making them promising candidates for anticancer drug development .

Material Science

In material science, this compound is used in the development of new materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their performance in various applications such as coatings, adhesives, and electronic devices .

Biological Studies

In biological research, this compound is used to study various biochemical pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes and help in the identification of new therapeutic targets.

Sigma-Aldrich BLD Pharm Thermo Fisher Scientific Springer MDPI

Safety and Hazards

The safety information for 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-6-2-5-9-8(10)4-3-7-11-9;/h2,5-6,11H,3-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZRSQXPBLALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672177
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

30389-37-8
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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